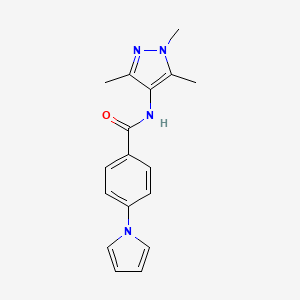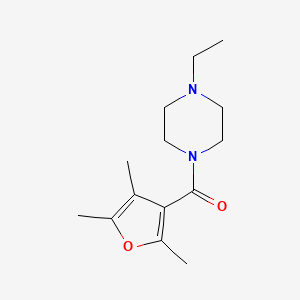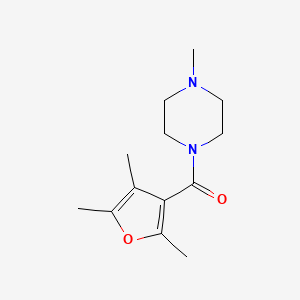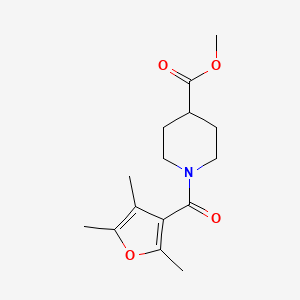
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. The compound also activates the p53 tumor suppressor pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and block the cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential application in cancer research. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, the compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for research on 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One of the most significant areas of research is the development of new analogs of the compound with improved solubility and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of the compound fully and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to investigate the potential applications of this compound in other fields of scientific research and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 4-aminobenzamide with 1,3,5-trimethylpyrazole-4-carboxylic acid and pyrrole in the presence of a coupling agent. The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Applications De Recherche Scientifique
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression.
Propriétés
IUPAC Name |
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(13(2)20(3)19-12)18-17(22)14-6-8-15(9-7-14)21-10-4-5-11-21/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSHOLLPHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)
![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)


![3'-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7504065.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![3-Cyclopropyl-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7504085.png)
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
